molecular formula C24H40O4 B12408387 Deoxycholic acid-d6

Deoxycholic acid-d6

Cat. No.: B12408387
M. Wt: 399.6 g/mol
InChI Key: KXGVEGMKQFWNSR-QYXIWQAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxycholic acid-d6, also known as Cholanoic Acid-d6 or Desoxycholic acid-d6, is a deuterium-labeled derivative of deoxycholic acid. Deoxycholic acid is a secondary bile acid produced by the intestinal bacteria from cholic acid. It plays a crucial role in the emulsification of fats for absorption in the intestine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deoxycholic acid-d6 involves the deuteration of deoxycholic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method involves the use of deuterated reagents and solvents under controlled conditions to achieve the desired level of deuteration .

Industrial Production Methods

Industrial production of this compound can be achieved through the microbial fermentation of phytosterols, followed by chemical deuteration. This method ensures a high yield and purity of the final product. The process involves several steps, including microbial transformation, extraction, purification, and deuteration .

Chemical Reactions Analysis

Types of Reactions

Deoxycholic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated, keto, and substituted derivatives of this compound. These derivatives are valuable in further research and industrial applications .

Scientific Research Applications

Deoxycholic acid-d6 has a wide range of scientific research applications:

Mechanism of Action

Deoxycholic acid-d6 exerts its effects by activating the G protein-coupled bile acid receptor TGR5. This activation stimulates brown adipose tissue thermogenic activity, leading to increased energy expenditure. Additionally, this compound disrupts cell membranes in adipocytes, causing adipocytolysis and subsequent clearance of adipose tissue remnants by macrophages .

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: A primary bile acid that is metabolized to deoxycholic acid by intestinal bacteria.

    Chenodeoxycholic Acid: Another primary bile acid that is metabolized to lithocholic acid.

    Lithocholic Acid: A secondary bile acid derived from chenodeoxycholic acid.

    Ursodeoxycholic Acid: A secondary bile acid used in the treatment of certain liver diseases

Uniqueness

Deoxycholic acid-d6 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The deuterium atoms provide a distinct signature that can be easily tracked in metabolic studies, allowing for precise quantification and analysis of bile acid pathways .

Properties

Molecular Formula

C24H40O4

Molecular Weight

399.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4,11,11-heptadeuterio-3,12-dihydroxy-10,13-dimethyl-5,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2,13D2,16D

InChI Key

KXGVEGMKQFWNSR-QYXIWQAASA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)([2H])[2H])C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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